Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyethyl group and a carboxylate ester group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by esterification with methanol to introduce the carboxylate group. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Thiazole: The parent compound of the thiazole family, lacking the hydroxyethyl and carboxylate groups.
2-Aminothiazole: Contains an amino group instead of the hydroxyethyl group.
Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carboxylate ester.
Uniqueness: Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the hydroxyethyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Biological Activity
Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and structure-activity relationships (SAR).
Efficacy Against Mycobacterium tuberculosis
Research indicates that thiazole derivatives exhibit significant antimicrobial properties against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The compound this compound has shown promise in preliminary studies:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values as low as 0.1 µM against Mtb, indicating strong bactericidal activity .
- Cytotoxicity : The cytotoxic effects on human cell lines were assessed, revealing that effective concentrations did not significantly impair cell viability, with IC50 values exceeding 50 µM for many derivatives .
Broader Antimicrobial Spectrum
In addition to Mtb, thiazole derivatives have been evaluated against other bacterial species:
Compound | Target Organism | MIC (µM) |
---|---|---|
6o | Mycobacterium avium | 100 |
6i | Mycobacterium abscessus | >100 |
6o | Staphylococcus aureus | <10 |
6o | Escherichia coli | <10 |
These findings suggest that the thiazole core is crucial for maintaining antimicrobial activity across different species .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Cell Wall Synthesis : Thiazoles interfere with the synthesis of mycolic acids in the bacterial cell wall, which is vital for the integrity and survival of Mtb .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiazole derivatives may induce oxidative stress in bacterial cells, leading to cell death .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their chemical structure. Key observations include:
- Substituent Effects : Electron-donating groups at specific positions on the thiazole ring enhance antimicrobial potency. For instance, hydroxyl and methoxy groups at the C-4 position have been associated with increased activity against Mtb .
- Core Modifications : Alterations to the thiazole core itself can drastically affect activity. Compounds retaining the thiazole structure consistently outperform those with alternative heterocycles .
Study on Antimycobacterial Activity
A recent study synthesized a series of thiazole derivatives and evaluated their antimycobacterial activity. Among these, this compound exhibited an MIC of approximately 8 µM against resistant strains of Mtb. The study also highlighted its low cytotoxicity profile in human macrophages .
Anti-inflammatory Potential
In addition to its antimicrobial properties, some thiazoles have shown potential anti-inflammatory effects. For example, compounds derived from similar structures demonstrated inhibitory activity against cyclooxygenases (COX), suggesting a dual role in managing infections and inflammation .
Properties
IUPAC Name |
methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFCUAPBAYXJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.